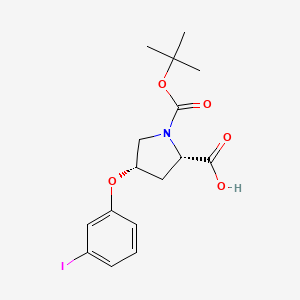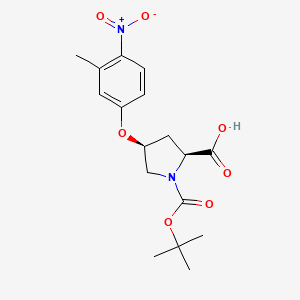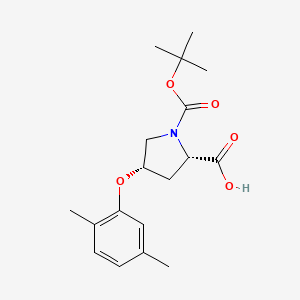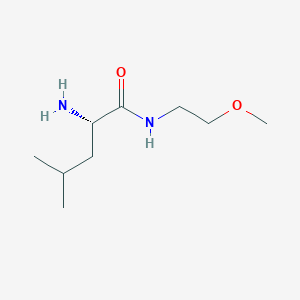
N1-(2-methoxyethyl)-L-leucinamide
Descripción general
Descripción
N1-(2-methoxyethyl)-L-leucinamide, also known as N1-Methyl-L-leucinamide, is a derivative of the amino acid leucine. It is a white, crystalline solid that is soluble in water and organic solvents. It has a variety of applications, including use in biochemical research and drug development.
Aplicaciones Científicas De Investigación
Cancer Research
“N1-(2-methoxyethyl)-L-leucinamide” is used in cancer research, particularly in the study of pancreatic adenocarcinoma (PAAD). It’s a component of a heteropolymer that supports the growth and maintenance of cancer stem cells (CSCs). This polymer was identified by polymer microarray screening using the human PAAD cell line KLM1 .
Development of Therapeutic Candidates
The 2’-O-methoxyethyl-RNA (2’-MOE) backbone, which includes “N1-(2-methoxyethyl)-L-leucinamide”, provides enhanced duplex stability, significant nuclease resistance, and relatively low toxicity. As a result, 2’-MOE has been an attractive backbone for many therapeutic candidates, several of which have been approved by the FDA .
RNase H Cleavage Facilitation
2’-MOE/DNA chimeras, which include “N1-(2-methoxyethyl)-L-leucinamide”, are used to facilitate RNase H cleavage of target RNA sequences .
Alteration of mRNA Splicing
Steric blocking oligonucleotides, which include “N1-(2-methoxyethyl)-L-leucinamide”, are used to alter the splicing of mRNA .
Inflammation and Related Diseases
“N1-(2-methoxyethyl)-L-leucinamide” derivatives have been found to inhibit NF-kappaB transcriptional activity and nuclear translocation in macrophages. This action is valuable in pharmaceutical research, particularly in developing treatments for inflammation and related diseases.
RNA Synthesis
2’-MOE Phosphoramidites for RNA synthesis, which include “N1-(2-methoxyethyl)-L-leucinamide”, are produced to ensure the highest performance on commercial oligonucleotide synthesizers .
Mecanismo De Acción
Target of Action
N1-(2-methoxyethyl)-L-leucinamide, also known as Nusinersen, is an antisense oligonucleotide . Its primary target is the intron splicing silencer-N1 (ISS-N1), a site present ten nucleotides down to the junction of exon 7 and intron 7 . This site is crucial in the pre-messenger RNA (pre-mRNA) transcript of the Survival Motor Neuron 2 (SMN2) gene .
Mode of Action
Nusinersen binds to the ISS-N1 site on the SMN2 pre-mRNA . This binding prevents the recruitment of heterogeneous nuclear ribonucleoprotein (hnRNP) to the ISS-N1 site . As a result, it modulates the splicing of SMN2 pre-mRNA to increase the inclusion of exon 7 . This process ultimately leads to an increase in the production of full-length SMN protein .
Biochemical Pathways
The action of Nusinersen affects the splicing of SMN2 pre-mRNA, a critical biochemical pathway in the production of SMN protein . The SMN protein is essential for the survival and functioning of motor neurons . Therefore, increasing the production of this protein can have significant downstream effects, particularly in conditions like Spinal Muscular Atrophy (SMA) where SMN protein levels are insufficient .
Pharmacokinetics
Nusinersen is administered intrathecally, which means it is injected into the spinal canal . This route of administration allows the drug to directly reach the central nervous system. The bioavailability of Nusinersen is 100% when administered intrathecally . It has a prolonged cerebrospinal fluid (CSF) drug half-life of 135–177 days after initial clearance .
Result of Action
The primary result of Nusinersen’s action is the increased production of full-length SMN protein . This increase can have significant molecular and cellular effects, particularly in the context of SMA. By increasing the levels of SMN protein, Nusinersen can help to mitigate the motor neuron degeneration that characterizes this condition .
Propiedades
IUPAC Name |
(2S)-2-amino-N-(2-methoxyethyl)-4-methylpentanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2O2/c1-7(2)6-8(10)9(12)11-4-5-13-3/h7-8H,4-6,10H2,1-3H3,(H,11,12)/t8-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWXFLZLSSFQJFN-QMMMGPOBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NCCOC)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)NCCOC)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2-methoxyethyl)-L-leucinamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



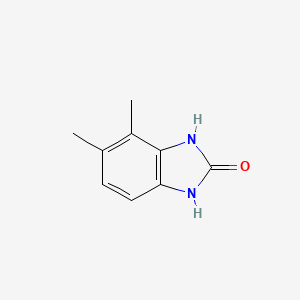
![{[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}amine hydrochloride](/img/structure/B3091175.png)
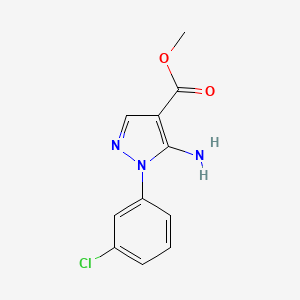
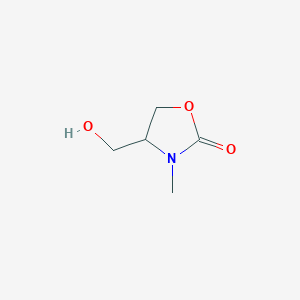
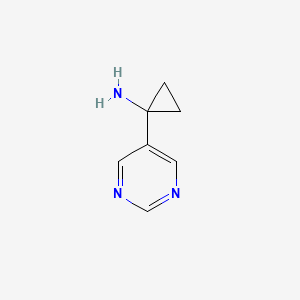
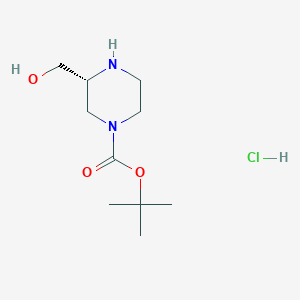
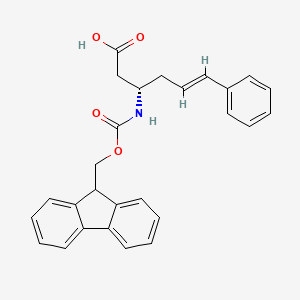
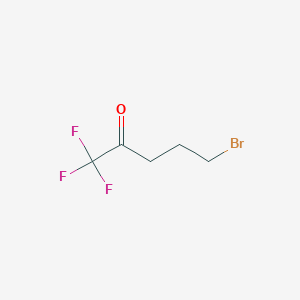
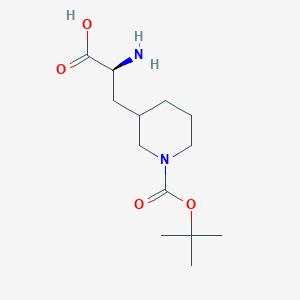
(propan-2-yl)amine](/img/structure/B3091221.png)
